2-(3-Fluoroazetidin-3-yl)acetonitrile
Description
Contextualization of Fluoroazetidines in Contemporary Chemical Research
Fluoroazetidines, a class of azetidines bearing a fluorine atom, are gaining considerable attention in medicinal chemistry and drug discovery. The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, modulate lipophilicity, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. In the context of azetidines, the strategic placement of a fluorine atom can induce specific conformational preferences in the four-membered ring, thereby influencing how the molecule interacts with biological targets. This has made fluoroazetidine derivatives valuable building blocks for creating novel therapeutic agents with improved pharmacokinetic profiles.
Significance of Azetidine (B1206935) Scaffolds in Molecular Design
Azetidine scaffolds, as four-membered saturated nitrogen heterocycles, are recognized as "privileged structures" in medicinal chemistry. Their inherent ring strain, which is less than that of aziridines but greater than that of pyrrolidines, provides a unique conformational rigidity. This rigidity can lead to a higher binding affinity and selectivity for biological targets compared to more flexible acyclic or larger ring analogues. The three-dimensional nature of the azetidine ring allows for the precise spatial arrangement of substituents, enabling chemists to explore chemical space in a more defined manner. Consequently, azetidine-containing compounds have been successfully incorporated into a range of biologically active molecules, demonstrating their utility in the design of novel drugs.
Overview of Synthetic Challenges and Opportunities for Four-Membered Nitrogen Heterocycles
The synthesis of four-membered nitrogen heterocycles like azetidines presents a unique set of challenges primarily due to their inherent ring strain. This strain makes their formation via intramolecular cyclization reactions thermodynamically less favorable compared to their five- and six-membered counterparts. Common synthetic routes often involve multi-step sequences and can suffer from low yields.
However, these challenges have spurred the development of innovative synthetic methodologies. Strategies such as the aza-Paternò-Büchi reaction, ring-closing metathesis, and the use of specialized starting materials have been employed to overcome the energetic barriers to ring formation. The reactivity of the strained ring also presents opportunities for further functionalization through ring-opening reactions, providing access to a diverse array of acyclic amine derivatives that would be difficult to synthesize otherwise. Recent advancements in catalysis and synthetic strategies continue to expand the accessibility and utility of these valuable heterocyclic systems. pharmanoble.com
Research Trajectories for 2-(3-Fluoroazetidin-3-yl)acetonitrile as a Chemical Intermediate
While extensive research on the broader class of fluoroazetidines is well-documented, specific and detailed public-domain research on the synthesis and direct applications of this compound as a chemical intermediate is currently limited. Its chemical structure suggests significant potential as a versatile building block in the synthesis of more complex molecules, particularly for active pharmaceutical ingredients (APIs). pharmanoble.com
The nitrile group in this compound is a key functional handle that can undergo a variety of chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid. These transformations would allow for the introduction of the 3-fluoroazetidine (B1273558) moiety into a wide range of molecular scaffolds.
Given the established importance of both the fluoroazetidine core and the acetonitrile (B52724) functional group in medicinal chemistry, it is anticipated that future research will focus on:
Development of efficient and scalable synthetic routes to this compound to make it more accessible for research and development.
Exploration of its reactivity , particularly the transformation of the nitrile group in the presence of the strained, fluorinated azetidine ring.
Incorporation into screening libraries for the discovery of new bioactive compounds. The unique combination of structural features in this molecule makes it an attractive candidate for generating novel chemical entities with potential therapeutic applications.
Use as a key intermediate in the targeted synthesis of complex pharmaceutical agents, where the 3-fluoroazetidine group can be used to fine-tune the properties of a lead compound.
The trajectory for this compound points towards its increasing importance as a specialized building block that enables the exploration of novel chemical space in the ongoing search for next-generation therapeutics.
Structure
3D Structure
Properties
Molecular Formula |
C5H7FN2 |
|---|---|
Molecular Weight |
114.12 g/mol |
IUPAC Name |
2-(3-fluoroazetidin-3-yl)acetonitrile |
InChI |
InChI=1S/C5H7FN2/c6-5(1-2-7)3-8-4-5/h8H,1,3-4H2 |
InChI Key |
RHUDJEXBBXIDCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CC#N)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 3 Fluoroazetidin 3 Yl Acetonitrile and Its Core Structure
Strategies for the Construction of the 3-Fluoroazetidine (B1273558) Ring System
The construction of the strained four-membered azetidine (B1206935) ring, especially with a quaternary stereocenter containing fluorine, presents considerable synthetic challenges. Efficiently building this scaffold requires sophisticated strategies that can be broadly categorized into methods for forming the azetidine ring itself and methods for introducing the fluorine atom at the C3-position.
Cyclization Approaches for Azetidine Ring Formation
The formation of the azetidine ring is a critical step that has been approached through various cyclization strategies. These methods often involve the formation of a key carbon-nitrogen bond to close the four-membered ring.
Intramolecular cyclization is a common and effective strategy for synthesizing the azetidine core. These reactions typically involve a linear precursor containing a nucleophilic nitrogen and an electrophilic carbon positioned to favor a 4-exo-tet cyclization pathway.
One of the most traditional methods involves the intramolecular SN2 reaction of a γ-amino halide or a related substrate with a good leaving group. In this approach, the nitrogen atom acts as a nucleophile, attacking the carbon atom bearing the leaving group to forge the azetidine ring. frontiersin.orgstudyx.ai More advanced methods have since been developed to improve efficiency and substrate scope. For instance, the lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a high-yield pathway to 3-hydroxyazetidines, which are key precursors for 3-fluoroazetidines. frontiersin.orgnih.gov This reaction demonstrates high regioselectivity and tolerance for various functional groups, including acid-sensitive ones like Boc, PMB, and TBS groups. frontiersin.org
Transition metal-catalyzed reactions have also emerged as powerful tools. A palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination reaction enables the synthesis of functionalized azetidines from picolinamide (B142947) (PA) protected amine substrates. rsc.orgorganic-chemistry.org This method proceeds via the formation of a Pd(IV) intermediate followed by reductive elimination to close the ring. rsc.org Other notable intramolecular cyclization strategies include the Ullmann-type coupling of N-tosyl-3-halo-3-butenylamines and the cyclization of N-alkenylsulfonamides using tert-butyl hypoiodite. organic-chemistry.org
| Method | Precursor | Catalyst/Reagent | Key Features | Reference(s) |
| Intramolecular SN2 | γ-Amino halide/sulfonate | Base | Classic, reliable method. | frontiersin.orgstudyx.ai |
| Aminolysis of Epoxides | cis-3,4-Epoxy amine | La(OTf)₃ | High yield, high regioselectivity, good functional group tolerance. | frontiersin.orgnih.gov |
| C-H Amination | Picolinamide-protected amine | Palladium(II) catalyst, AgOAc, Benziodoxole tosylate | Direct functionalization of C-H bonds. | rsc.orgorganic-chemistry.org |
| Ullmann-type Coupling | N-Tosyl-3-halo-3-butenylamine | Copper catalyst | Forms 2-alkylideneazetidines. | organic-chemistry.org |
Cycloaddition reactions offer a convergent and often stereocontrolled route to the azetidine ring system. These methods involve the direct combination of two unsaturated components to form the four-membered ring in a single step.
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is arguably the most direct approach for synthesizing functionalized azetidines. rsc.orgrsc.org While historically limited by the need for UV light and specific imine substrates, recent advancements have enabled visible-light-mediated versions. researchgate.net For example, using an iridium photocatalyst, 2-isoxazoline-3-carboxylates can be activated via triplet energy transfer to react with a broad range of alkenes under mild conditions. rsc.orgnih.govchemrxiv.org This modern approach is characterized by its operational simplicity and allows for the synthesis of highly functionalized azetidines that can be readily deprotected. nih.gov
Metal-mediated and metal-catalyzed cycloadditions provide non-photochemical alternatives. A titanium(IV)-mediated Kulinkovich-type reaction between oxime ethers and Grignard reagents can produce spirocyclic NH-azetidines. rsc.orgresearchgate.net Other transition metals like copper, silver, and gold have also been employed. organic-chemistry.orgnih.gov For instance, a copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides yields highly substituted azetidine derivatives. organic-chemistry.org Similarly, silver catalysts can promote the [2+2] cycloaddition of imines to methylenecyclopropane (B1220202) derivatives. organic-chemistry.org Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been shown to produce chiral azetidin-3-ones, which are valuable intermediates. nih.gov
| Method | Reactants | Catalyst/Conditions | Key Features | Reference(s) |
| Aza Paternò-Büchi | Imine + Alkene | Visible light, Ir(III) photocatalyst | Direct [2+2] cycloaddition, mild conditions, broad scope. | rsc.orgrsc.orgnih.govchemrxiv.org |
| Kulinkovich-type Coupling | Oxime ether + Grignard reagent | Ti(IV) mediate | Forms spirocyclic NH-azetidines. | rsc.orgresearchgate.net |
| Gold-Catalyzed Cyclization | N-Propargylsulfonamide | Gold catalyst | Stereoselective synthesis of azetidin-3-ones. | nih.gov |
| Silver-Catalyzed Cycloaddition | Imine + Methylenecyclopropane | Silver catalyst | Synthesis of 2-alkoxyazetidines. | organic-chemistry.org |
Stereoselective Introduction of Fluorine at the 3-Position
Introducing a fluorine atom at a quaternary center of the azetidine ring requires specific and often challenging fluorination techniques. The two primary strategies involve the conversion of a pre-existing functional group (like a hydroxyl group) into a fluoride (B91410) or the incorporation of fluorine during the ring construction process.
Deoxofluorination is a widely used method for converting hydroxyl groups into carbon-fluorine bonds. For the synthesis of 3-fluoroazetidines, this typically involves the treatment of a 3-hydroxyazetidine precursor with a specialized fluorinating agent.
Diethylaminosulfur trifluoride (DAST) is a classic reagent for this transformation and has been successfully used to convert 3-azetidinols into 3-fluoroazetidines. acs.org However, DAST is known for its thermal instability. A more stable alternative is bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), which often provides superior performance. organic-chemistry.org More recently, aminodifluorosulfinium tetrafluoroborate (B81430) salts have been developed as storage-stable and safer deoxofluorinating reagents that can exhibit greater selectivity and produce fewer elimination byproducts compared to DAST and Deoxo-Fluor. organic-chemistry.org A patented synthesis of a 3-fluoroazetidine derivative specifically mentions the use of diethylaminosulfur trifluoride to convert a tertiary alcohol into the desired fluoride. google.com
| Reagent | Precursor | Advantages | Disadvantages | Reference(s) |
| Diethylaminosulfur trifluoride (DAST) | 3-Hydroxyazetidine | Widely used and effective. | Thermally unstable, can promote side reactions. | acs.org |
| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | 3-Hydroxyazetidine | More thermally stable than DAST. | Can be expensive. | organic-chemistry.org |
| Aminodifluorosulfinium salts | 3-Hydroxyazetidine | Storage-stable, safer, potentially higher selectivity. | Newer class of reagents. | organic-chemistry.org |
An alternative to deoxofluorination is to build the fluorine atom into the structure from an acyclic precursor using halofluorination reactions, or to employ electrophilic fluorinating agents.
A successful pathway to 3-fluoroazetidines involves the bromofluorination of specifically designed N-alkenylidene-2-propenylamines. acs.org This reaction regiospecifically installs a bromine and a fluorine atom across the double bond. The resulting N-(alkylidene)-3-bromo-2-fluoropropylamine is an excellent precursor for cyclization. acs.org A subsequent reduction of the imine and intramolecular nucleophilic substitution (ring closure) yields the 3-fluoroazetidine ring system. acs.orgacs.org
Electrophilic fluorination utilizes reagents with an electron-deficient fluorine atom (an F⁺ source) that reacts with a carbon-centered nucleophile. wikipedia.org While direct electrophilic fluorination on a pre-formed azetidine enolate can be challenging, modern N-F reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are powerful tools for fluorinating a wide range of nucleophiles. wikipedia.orgnih.gov These methods offer potential pathways for the late-stage fluorination of azetidine-containing scaffolds. wikipedia.org
Installation of the Acetonitrile (B52724) Moiety at the 3-Position
The introduction of the acetonitrile group at the 3-position of the fluoroazetidine ring is a pivotal step in the synthesis of the target molecule. This can be accomplished through either direct C-C bond formation or by the interconversion of a pre-existing functional group.
The direct formation of a carbon-carbon bond at the sterically hindered 3-position of the azetidine ring presents a significant synthetic challenge. One plausible strategy involves the nucleophilic substitution of a suitable leaving group at the 3-position with a cyanide anion or a synthetic equivalent. For instance, a 3-bromo-substituted azetidine can react with various nucleophiles to create C-3 substituted azetidines. rsc.org The use of reagents like trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid could facilitate this transformation.
Another approach could be the utilization of organometallic reagents. For example, a protected 3-azetidinone could be reacted with a cyanomethyl-containing organometallic reagent, such as cyanomethylzinc bromide, in a nucleophilic addition reaction. Subsequent dehydration of the resulting tertiary alcohol would then yield the desired exocyclic double bond, which could be reduced to furnish the final product.
The table below summarizes potential C-C bond forming reactions for the synthesis of the acetonitrile moiety.
| Reaction Type | Substrate | Reagent | Key Features |
| Nucleophilic Substitution | 3-Bromo-1-protected-3-fluoroazetidine | NaCN or KCN with a phase-transfer catalyst | Direct displacement of a leaving group. |
| Strecker-type reaction | Bicyclic trifluoromethylated oxazolidine | TMSCN | Formation of a C-2 substituted azetidine as a diastereomeric mixture. rsc.org |
| Nucleophilic Addition | 1-Protected-3-fluoroazetidin-3-one | Cyanomethyl Grignard or organozinc reagent | Formation of a tertiary alcohol intermediate. |
An alternative and often more practical approach to installing the acetonitrile group is through the conversion of a pre-existing functional group at the 3-position. The nitrile group can be synthesized from a variety of precursors, including primary amides, aldehydes, or primary alcohols. nih.govvanderbilt.eduresearchgate.net
A common method is the dehydration of a primary amide. For example, a 2-(1-protected-3-fluoroazetidin-3-yl)acetamide intermediate can be dehydrated using a variety of reagents such as phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (B1165640) (TFAA), or Burgess reagent to yield the desired nitrile.
Alternatively, if a 3-hydroxymethyl-3-fluoroazetidine derivative is accessible, it can be converted to the nitrile in a two-step process. First, the alcohol is oxidized to the corresponding aldehyde. The resulting aldehyde can then be converted to the nitrile via a number of methods, including reaction with hydroxylamine (B1172632) followed by dehydration of the resulting oxime.
The following table outlines key functional group interconversions for nitrile synthesis.
| Precursor Functional Group | Reagents | Intermediate |
| Primary Amide (R-CONH₂) | P₂O₅, SOCl₂, (CF₃CO)₂O | None |
| Aldehyde (R-CHO) | 1. NH₂OH·HCl 2. Dehydrating agent | Oxime (R-CH=NOH) |
| Primary Alcohol (R-CH₂OH) | 1. Oxidizing agent (e.g., PCC, DMP) 2. As above | Aldehyde (R-CHO) |
Asymmetric Synthesis Approaches for Enantiopure 2-(3-Fluoroazetidin-3-yl)acetonitrile
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of asymmetric syntheses to obtain enantiopure this compound is of high importance.
Chiral auxiliaries can be employed to control the stereochemistry during the synthesis of the azetidine ring or the introduction of the acetonitrile moiety. For example, a chiral auxiliary attached to the azetidine nitrogen can direct the approach of a nucleophile to one face of the molecule, leading to a diastereoselective reaction. The subsequent removal of the auxiliary would then provide the enantiomerically enriched product. The use of (R)-t-butanesulfinamide as a chiral auxiliary has been reported in the synthesis of azetidin-3-ones. nih.gov
Organocatalysis offers another powerful tool for asymmetric synthesis. Chiral amines, phosphoric acids, or other small organic molecules can catalyze reactions enantioselectively. For instance, a chiral organocatalyst could be used in a Michael addition of a cyanide equivalent to an α,β-unsaturated precursor to establish the stereocenter at the 3-position of the azetidine ring.
Transition metal-catalyzed reactions are at the forefront of asymmetric synthesis. Chiral transition metal complexes can catalyze a variety of transformations with high enantioselectivity. For the synthesis of the chiral azetidine core, methods such as enantioselective C-H amination or cycloaddition reactions can be employed. While specific examples for this compound are not prevalent in the literature, general principles of enantioselective azetidine synthesis can be applied. For example, gold-catalyzed oxidative cyclization has been used to prepare N-t-butanesulfinylazetidin-3-ones with good enantiomeric excess. nih.gov
The table below presents a summary of potential asymmetric strategies.
| Approach | Method | Catalyst/Auxiliary | Expected Outcome |
| Chiral Auxiliary | Diastereoselective nucleophilic addition | (R)-t-butanesulfinamide | Enantiomerically enriched azetidin-3-one (B1332698) precursor. nih.gov |
| Organocatalysis | Enantioselective Michael addition | Chiral amine or phosphoric acid | Asymmetric formation of the C-3 stereocenter. |
| Enantioselective Catalysis | Gold-catalyzed oxidative cyclization | Chiral gold complex | Enantioselective formation of the azetidine ring. nih.gov |
Chemo- and Regioselective Considerations in Multi-Step Synthesis
The synthesis of a multifunctional molecule like this compound requires careful consideration of chemo- and regioselectivity at each step. The presence of multiple reactive sites, including the azetidine nitrogen, the fluorine atom, and the nitrile group, necessitates the use of protecting groups and orthogonal reaction conditions.
For instance, the azetidine nitrogen is typically protected with a group such as a benzyl (B1604629) (Bn) or a tert-butoxycarbonyl (Boc) group to prevent its interference in reactions targeting other parts of the molecule. The choice of protecting group is crucial, as it must be stable to the reaction conditions used in subsequent steps and be readily removable at the end of the synthesis.
Regioselectivity is particularly important when introducing substituents onto the azetidine ring. For example, in the case of a C-H functionalization approach, directing groups may be necessary to achieve substitution at the desired C-3 position over the C-2 or C-4 positions. Similarly, in ring-opening reactions of aziridinium (B1262131) ion intermediates, the regioselectivity of the nucleophilic attack will determine the final substitution pattern of the resulting azetidine. rsc.org
Comparative Analysis of Synthetic Pathways
The selection of a synthetic pathway for a target molecule, especially in a pharmaceutical context, is a multi-faceted decision. It extends beyond simple reaction yield to encompass broader efficiency, environmental impact, and economic viability. A comparative analysis of potential routes to this compound is essential for identifying the most sustainable and industrially practical option.
The "greenness" and efficiency of a synthetic process can be quantified using several metrics. researchgate.netmdpi.com Atom Economy (AE), a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. numberanalytics.comprimescholars.com Process Mass Intensity (PMI) provides a broader view by considering the total mass of all materials (reactants, solvents, reagents, process water) used to produce a kilogram of the active pharmaceutical ingredient (API). researchgate.net A lower PMI indicates a more sustainable process with less waste. Other metrics like the Environmental Factor (E-factor) also quantify waste generation. mdpi.com
Let's consider two hypothetical pathways to this compound to illustrate these metrics:
Pathway A: Late-Stage Cyanation: This route involves the initial synthesis of a protected 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine, conversion of the alcohol to a leaving group (e.g., a tosylate), followed by nucleophilic substitution with sodium cyanide.
Pathway B: Early-Stage Cyanation: This pathway begins with a precursor already containing the nitrile functionality, which is carried through a series of transformations including cyclization and fluorination to form the final product.
A comparative analysis highlights the trade-offs inherent in synthetic planning.
Table 1: Comparative Green Metrics for Hypothetical Synthetic Pathways
| Metric | Pathway A: Late-Stage Cyanation | Pathway B: Early-Stage Cyanation | Ideal Value | Analysis |
| Atom Economy (%) | Moderate | Potentially Higher | 100% | Pathway A involves installing and then displacing a leaving group (e.g., tosylate), which generates significant waste and lowers the atom economy. primescholars.com Pathway B, by incorporating the cyano group early, may avoid such steps, leading to better atom economy. |
| Process Mass Intensity (PMI) | High | Moderate to High | 1 | The use of protecting groups (Boc), multiple solvents for reaction and purification, and reagents for converting the alcohol to a leaving group in Pathway A contribute to a high PMI. Pathway B might have a lower PMI if it involves fewer overall steps and less reliance on protecting groups and functional group interconversions. researchgate.net |
| Number of Synthetic Steps | High | Potentially Lower | As low as possible | Fewer steps are generally preferred as they typically lead to higher overall yields, lower costs, and reduced waste generation. Pathway B could be more convergent and involve fewer steps. |
| Reagent Toxicity | High (NaCN) | High (Cyanide source) | Low | Both pathways likely utilize highly toxic cyanide sources, which is a significant environmental and safety concern. Green chemistry principles encourage the use of safer alternatives where possible. researchgate.net |
| Solvent Use | High | High | Minimized/Recyclable | Pharmaceutical syntheses often rely heavily on organic solvents. A key goal in sustainable synthesis is to minimize solvent use, or replace hazardous solvents with greener alternatives like water or bio-based solvents. researchgate.net |
Pathway B appears more favorable from an atom economy and step-count perspective. However, the practical feasibility, reaction yields, and purification requirements of each step would need empirical validation. The high toxicity of cyanide reagents in both routes is a major drawback, prompting research into alternative, safer methods for introducing the nitrile group.
Transitioning a synthetic route from the laboratory bench (milligram to gram scale) to industrial production (kilogram to ton scale) introduces a new set of challenges that are not always apparent at the research stage.
Handling of Hazardous Reagents: The use of highly toxic reagents like sodium cyanide or corrosive fluorinating agents (e.g., DAST) requires specialized handling procedures, containment facilities, and waste treatment protocols at an industrial scale, significantly increasing costs and operational complexity.
Reaction Energetics and Heat Transfer: Exothermic or endothermic reactions that are easily managed in small lab flasks can become major safety risks in large reactors. Efficient heat transfer is crucial to maintain temperature control and prevent runaway reactions. The synthesis of strained rings like azetidines can involve reactions with significant stored energy. rsc.org
Purification and Isolation: Methods like column chromatography, which are common in the lab, are often impractical and prohibitively expensive for large-scale production. Industrial processes must rely on more scalable techniques such as crystallization, distillation, and extraction. The physical properties of intermediates (e.g., oils vs. crystalline solids) become critically important.
Process Safety and Stability: The stability of all intermediates must be rigorously assessed. Some intermediates in azetidine synthesis may be unstable, particularly given the inherent ring strain. rsc.org Detailed hazard evaluations (e.g., Differential Scanning Calorimetry) are required to understand thermal stability and decomposition profiles.
Cost of Goods (COGs): The cost of raw materials, reagents, solvents, and energy, as well as the throughput (amount of product per unit time), are paramount. Expensive reagents, such as certain electrophilic fluorinating agents or transition metal catalysts used in modern synthetic methods, can make a route economically unviable for large-scale manufacturing unless they are highly efficient or recyclable. researchgate.net
For this compound, a key scale-up challenge would be the safe and efficient construction of the strained, fluorinated azetidine ring. Routes that appear elegant on paper might be discarded for industrial production in favor of more robust, albeit longer, pathways that use cheaper, safer, and more readily available starting materials and reagents.
Chemical Reactivity and Transformation Mechanisms of 2 3 Fluoroazetidin 3 Yl Acetonitrile
Reactivity of the Acetonitrile (B52724) Group
The carbon-nitrogen triple bond of the acetonitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This inherent electrophilicity is the basis for a variety of transformations, including nucleophilic additions, hydrolysis, reduction, and cycloaddition reactions.
Nucleophilic Additions and Substitutions on the Nitrile
The electrophilic carbon of the nitrile in 2-(3-Fluoroazetidin-3-yl)acetonitrile is a prime target for strong, anionic nucleophiles. Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are expected to add to the carbon-nitrogen triple bond to form an intermediate imine anion. masterorganicchemistry.com Subsequent hydrolysis of this intermediate would yield a ketone, effectively converting the cyano group into a carbonyl with the introduction of a new carbon-carbon bond. masterorganicchemistry.com
The steric hindrance imposed by the 3-fluoroazetidin-3-yl group, a quaternary center, may influence the rate of nucleophilic addition. However, reactions of this type are well-documented for sterically demanding substrates. masterorganicchemistry.com For instance, the addition of Grignard reagents to nitriles is a robust method for ketone synthesis. masterorganicchemistry.com
| Nucleophile | Reagent | Intermediate | Final Product (after hydrolysis) |
|---|---|---|---|
| Grignard Reagent | CH₃MgBr | Imine anion | 1-(3-Fluoroazetidin-3-yl)propan-2-one |
| Organolithium | PhLi | Imine anion | 1-(3-Fluoroazetidin-3-yl)-1-phenylmethanone |
| Hydride | LiAlH₄ | Dianion | 2-(3-Fluoroazetidin-3-yl)ethan-1-amine |
Nitrile Hydrolysis and Reduction Reactions
The acetonitrile group can be hydrolyzed to either a carboxylic acid or an amide under aqueous acidic or basic conditions. libretexts.orgsavemyexams.comchemguide.co.uklumenlearning.com Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating the attack of a weak nucleophile like water. lumenlearning.comrsc.org The reaction proceeds through an amide intermediate, which can be isolated or further hydrolyzed to the corresponding carboxylic acid, (3-fluoroazetidin-3-yl)acetic acid, and an ammonium (B1175870) salt. chemguide.co.uk
Base-catalyzed hydrolysis, on the other hand, is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.org This process yields a carboxylate salt and ammonia. chemguide.co.uk Subsequent acidification is necessary to obtain the free carboxylic acid. chemguide.co.uk The steric hindrance around the nitrile group may necessitate more forcing reaction conditions for hydrolysis to occur. acs.org
Reduction of the nitrile functionality offers a direct route to primary amines. libretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbon-nitrogen triple bond to a primary amine, yielding 2-(3-fluoroazetidin-3-yl)ethan-1-amine. libretexts.orglibretexts.orglibretexts.org This transformation occurs via two successive nucleophilic additions of hydride to the electrophilic carbon. libretexts.orglibretexts.org Alternatively, catalytic hydrogenation using catalysts such as palladium, platinum, or nickel can also achieve this reduction. libretexts.orgwikipedia.org A milder reducing agent, diisobutylaluminium hydride (DIBAL-H), can be used to achieve partial reduction to an aldehyde after a hydrolysis workup. libretexts.orgwikipedia.orgyoutube.com
| Reaction | Reagents | Product |
|---|---|---|
| Acid Hydrolysis | H₃O⁺, heat | (3-Fluoroazetidin-3-yl)acetic acid |
| Base Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | (3-Fluoroazetidin-3-yl)acetic acid |
| Reduction to Amine | 1. LiAlH₄; 2. H₂O | 2-(3-Fluoroazetidin-3-yl)ethan-1-amine |
| Reduction to Aldehyde | 1. DIBAL-H; 2. H₂O | (3-Fluoroazetidin-3-yl)acetaldehyde |
Cycloaddition Reactions Involving the Nitrile Functionality
The carbon-nitrogen triple bond of the acetonitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. A prominent example is the reaction with azides to form tetrazoles. This reaction, often catalyzed by Lewis acids, involves the addition of an azide (B81097) to the nitrile. While the direct reaction can be slow, activation of the nitrile with a Lewis acid enhances its reactivity. This transformation would lead to the formation of 5-((3-fluoroazetidin-3-yl)methyl)-1H-tetrazole, a heterocyclic analog of a carboxylic acid.
Reactivity of the Fluoroazetidine Ring System
Azetidines are four-membered heterocyclic compounds that possess significant ring strain, estimated to be around 25-26 kcal/mol. rsc.org This inherent strain is a driving force for ring-opening reactions, which are a hallmark of azetidine (B1206935) chemistry. rsc.org The reactivity of the azetidine ring in this compound is further influenced by the electronic effects of the fluorine atom and the potential for the nitrogen lone pair to participate in reactions.
Ring-Opening Reactions and Strain Release
The relief of ring strain is a powerful thermodynamic driving force for reactions that lead to the cleavage of the C-N or C-C bonds of the azetidine ring. rsc.org These reactions are often initiated by electrophilic activation of the nitrogen atom or by nucleophilic attack on one of the ring carbons.
For nucleophilic ring-opening to occur, the azetidine nitrogen typically requires activation to transform it into a better leaving group. This is commonly achieved by protonation with a Brønsted acid or by reaction with a Lewis acid. nih.gov Quaternization of the nitrogen atom by alkylation also significantly enhances the susceptibility of the ring to nucleophilic attack. nih.govresearchgate.net
In the case of this compound, once the nitrogen is activated, nucleophilic attack can theoretically occur at either the C2 or C4 positions. The regioselectivity of this attack is governed by both steric and electronic factors. Generally, nucleophiles tend to attack the less substituted carbon atom in an SN2-like manner. nih.gov However, electronic effects from substituents can alter this preference. The presence of the electron-withdrawing fluorine atom at C3 could influence the electron density at the adjacent carbons.
Site-selective nucleophilic ring-opening has been demonstrated in 2-arylazetidinium salts, where nucleophiles like fluoride (B91410) and chloride preferentially attack the more substituted C2 position. nih.gov This suggests that the stability of a potential carbocationic intermediate might play a role in determining the regioselectivity. For this compound, nucleophilic attack at the C2 position would lead to a γ-amino acid derivative.
| Activating Agent | Nucleophile | Predicted Site of Attack | Product Class |
|---|---|---|---|
| H⁺ (Brønsted Acid) | Cl⁻ | C2 or C4 | γ-Haloamine |
| BF₃ (Lewis Acid) | H₂O | C2 or C4 | γ-Amino alcohol |
| CH₃I (Alkylation) | CN⁻ | C2 or C4 | γ-Aminonitrile |
Thermal and Catalytic Ring Disruptions
The reactivity of azetidines is significantly influenced by their inherent ring strain, which is approximately 25.4 kcal/mol. rsc.orgresearchgate.net This strain energy, intermediate between that of highly reactive aziridines and more stable pyrrolidines, allows for ring-opening reactions under specific thermal or catalytic conditions. rsc.orgrsc.org For this compound, the presence of an electron-withdrawing fluorine atom at the C3 position is expected to further activate the ring toward nucleophilic attack, a key step in many ring-opening mechanisms.
Most ring-opening reactions of azetidines are facilitated by activation with Lewis or Brønsted acids. acs.org Protonation or coordination of a Lewis acid to the nitrogen atom enhances the electrophilicity of the ring carbons, making them susceptible to cleavage by nucleophiles. In the case of this compound, this activation would likely lead to regioselective attack at the C2 or C4 positions, relieving ring strain.
Thermal decomposition can also induce ring disruption. While specific studies on this molecule are not prevalent, analogous transformations in other strained rings, such as aziridines, proceed through the formation of azomethine ylide intermediates. researchgate.net A similar pathway could be envisioned for the subject compound, potentially leading to cycloaddition reactions or rearrangements.
Table 1: Predicted Ring Disruption Pathways
| Condition | Activating Agent | Probable Intermediate | Potential Outcome |
|---|---|---|---|
| Catalytic | Brønsted or Lewis Acids | Azetidinium ion | Regioselective nucleophilic addition and ring cleavage. |
| Thermal | Heat | Azomethine ylide | 1,3-dipolar cycloaddition or rearrangement. |
Functionalization at the Azetidine Nitrogen and α-Carbons
The structure of this compound offers two primary sites for functionalization: the secondary amine of the azetidine ring and the α-carbon of the acetonitrile side chain.
Azetidine Nitrogen: The nitrogen atom can be readily functionalized through various common transformations. Late-stage modification of azetidine-containing molecules often involves chemoselective deprotection (if a protecting group is present) followed by substitution at the nitrogen. researchgate.netnih.gov This site is amenable to a range of reactions, including:
Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides. researchgate.net
Alkylation: Introduction of alkyl groups via nucleophilic substitution.
Carbamate (B1207046) Formation: Reaction with reagents like propargyl chloroformate to install "click" handles for further conjugation. nih.gov
These modifications are crucial for altering the molecule's physicochemical properties or for linking it to other molecular fragments, such as dyes or biotin (B1667282) tags. nih.gov
α-Carbons: The methylene (B1212753) group (α-carbon) adjacent to the nitrile is activated by the electron-withdrawing nature of the cyano group, making its protons acidic. This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion. This nucleophilic intermediate can then react with various electrophiles, enabling the construction of more complex structures.
Table 2: Representative Functionalization Reactions
| Reaction Site | Reaction Type | Reagents | Product Type |
|---|---|---|---|
| Azetidine Nitrogen | Acylation | R-COCl, Base | N-Acyl azetidine |
| Azetidine Nitrogen | N-Alkylation | R-X, Base | N-Alkyl azetidine |
| Azetidine Nitrogen | Carbamate Formation | Propargyl chloroformate | N-Propargyl carbamate azetidine nih.gov |
| α-Carbon | Alkylation | 1. Base (e.g., LDA) 2. R-X | α-Substituted acetonitrile |
Influence of Fluorine on Ring Stability and Reactivity
The substitution of a hydrogen atom with fluorine profoundly impacts the chemical properties of the azetidine ring. nih.gov Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which has several consequences for the stability and reactivity of this compound.
Increased Ring Reactivity: The inductive effect of fluorine polarizes the C-F and adjacent C-C bonds, increasing the electrophilic character of the carbon atoms in the ring. This enhances the ring's susceptibility to nucleophilic attack and cleavage, making it more reactive than a non-fluorinated analogue. nih.gov Computational studies on the related fluoroaziridines have shown that fluorine substitution can increase the rate of nucleophilic cleavage by many orders of magnitude. nih.gov
Modulation of Nitrogen Basicity: The electron-withdrawing fluorine atom reduces the electron density on the azetidine nitrogen, thereby decreasing its basicity (pKa). This can affect the conditions required for N-functionalization and its behavior in biological systems.
Conformational Effects: The presence of the fluorine atom can influence the puckering of the azetidine ring, which in turn can affect its interaction with other molecules and the stereochemical outcome of reactions.
Metal-Catalyzed Cross-Coupling Reactions and Functionalizations
Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. Azetidines can participate in these reactions in several ways. While specific examples for this compound are not detailed in the literature, its potential reactivity can be inferred from established methods for related alkyl electrophiles and amines. caltech.edu
N-Arylation/Alkylation: The N-H bond of the azetidine is a suitable coupling partner in palladium- or copper-catalyzed Buchwald-Hartwig amination reactions to form N-aryl or N-alkenyl azetidines.
Coupling of Ring Carbons: The azetidine ring itself can be used as a coupling partner. For instance, conversion of the N-H to an N-Boc group allows for lithiation at the C3 position, which can then be used in subsequent cross-coupling reactions. uniba.it
Decarboxylative Coupling: If the molecule were modified to contain a carboxylic acid group, nickel- or palladium-catalyzed decarboxylative couplings could be employed.
Iron-Catalyzed Reactions: Iron-based catalysts are increasingly used for cross-couplings involving alkyl halides and Grignard reagents due to their low cost and toxicity. nih.govresearchgate.net It is conceivable that a halogenated derivative of this compound could participate in such transformations.
The functional group tolerance of many modern catalytic systems suggests that both the fluoro and nitrile groups would be compatible with a range of coupling conditions. nih.gov
Electrophilic and Radical Transformations
Beyond the reactions already discussed, the molecule can undergo other electrophilic and radical transformations.
Electrophilic Transformations: The primary site for electrophilic attack is the lone pair of electrons on the azetidine nitrogen. As detailed in section 3.2.2, this leads to a variety of N-functionalization reactions (alkylation, acylation). The nitrile group is generally unreactive toward electrophiles but can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions.
Radical Transformations: The generation of radical species provides an alternative pathway for functionalization.
α-Amide Radicals: Iron-catalyzed multicomponent cross-coupling reactions have been shown to proceed via the formation of α-amide radicals. chemrxiv.org An N-acylated derivative of this compound could potentially undergo radical addition at the C2 or C4 position.
Radical Annulation: Radical-promoted annulation reactions have been developed that could potentially involve the nitrile group or C-H bonds on the ring. acs.org
Ring Opening: Some ring-opening mechanisms of strained rings can proceed via radical intermediates, particularly when initiated by single-electron transfer reagents. researchgate.net
Stereochemical Control and Retention During Transformations
The parent molecule, this compound, is achiral. However, stereochemistry becomes a critical consideration when new chiral centers are created during its transformation.
Functionalization of the α-Carbon: Deprotonation of the α-carbon followed by reaction with an electrophile creates a new stereocenter. Achieving stereocontrol in this step would require the use of a chiral base, a chiral auxiliary on the nitrogen, or a chiral catalyst to direct the approach of the electrophile.
Substrate Control: If the azetidine ring itself were chiral, it could exert diastereoselective control over reactions on the side chain. The rigid, puckered conformation of the ring could shield one face of the molecule, directing incoming reagents to the opposite face. For example, the steric influence of substituents on a ring is known to lead to high levels of diastereoselectivity in radical reactions. acs.org
Catalytic Asymmetric Synthesis: For reactions involving the azetidine ring, such as metal-catalyzed cross-couplings, the use of chiral ligands on the metal catalyst is a well-established strategy for inducing enantioselectivity. nih.gov
Any transformation that involves breaking and reforming a bond at a stereocenter would need to be evaluated for retention or inversion of configuration, although this is not applicable to the achiral starting material. For reactions that proceed through planar intermediates (e.g., carbanions, radicals), the stereochemical outcome is determined by the subsequent facial selection of the trapping step.
Derivatization Strategies and Scaffold Diversification Based on 2 3 Fluoroazetidin 3 Yl Acetonitrile
Synthesis of Libraries of Azetidine (B1206935) Derivatives
The generation of compound libraries from a common scaffold is a cornerstone of modern drug discovery, enabling the exploration of a wide chemical space to identify molecules with desired biological activities. The 2-(3-fluoroazetidin-3-yl)acetonitrile scaffold offers multiple points for diversification, primarily through reactions involving the azetidine nitrogen and the nitrile functionality.
Parallel Synthesis and Diversity-Oriented Synthesis (DOS):
Diversity-oriented synthesis (DOS) is a powerful strategy for creating structurally diverse and complex small molecules. nih.govresearchgate.net The this compound core is well-suited for DOS approaches. The azetidine nitrogen can be readily functionalized through various reactions, including:
N-Arylation and N-Alkylation: Coupling with a diverse range of aryl halides or alkyl halides allows for the introduction of various substituents, modulating the compound's steric and electronic properties.
Amidation and Sulfonylation: Reaction with a library of carboxylic acids or sulfonyl chlorides can generate extensive amide and sulfonamide libraries, respectively.
Reductive Amination: The secondary amine of the azetidine ring can react with a variety of aldehydes and ketones in the presence of a reducing agent to yield a wide array of N-substituted derivatives.
These reactions can be performed in a parallel synthesis format, allowing for the rapid generation of a large number of analogs. nih.gov The nitrile group also serves as a versatile handle for diversification. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones, each of which can be further elaborated. rsc.orgossila.com
A representative scheme for the parallel synthesis of a library of N-substituted this compound derivatives is shown below:
| Reaction Type | Reagents and Conditions | Product Class |
| N-Alkylation | R-X (Alkyl Halide), Base (e.g., K₂CO₃), Solvent (e.g., ACN) | N-Alkyl-2-(3-fluoroazetidin-3-yl)acetonitrile |
| N-Arylation | Ar-X (Aryl Halide), Palladium Catalyst, Ligand, Base | N-Aryl-2-(3-fluoroazetidin-3-yl)acetonitrile |
| N-Acylation | RCOCl (Acyl Chloride), Base (e.g., Et₃N), Solvent (e.g., DCM) | N-Acyl-2-(3-fluoroazetidin-3-yl)acetonitrile |
| N-Sulfonylation | RSO₂Cl (Sulfonyl Chloride), Base (e.g., Et₃N), Solvent (e.g., DCM) | N-Sulfonyl-2-(3-fluoroazetidin-3-yl)acetonitrile |
Exploration of Structure-Reactivity Relationships within Functionalized Fluoroazetidines
The reactivity of the this compound scaffold is intricately influenced by the interplay of the strained azetidine ring, the electronegative fluorine atom, and the electron-withdrawing nitrile group. Understanding these structure-reactivity relationships is crucial for predicting the chemical behavior of its derivatives and for designing new synthetic transformations.
Electronic Effects of the Fluorine Atom:
The fluorine atom at the C3 position exerts a strong inductive effect, withdrawing electron density from the azetidine ring. This has several consequences:
Basicity of the Azetidine Nitrogen: The electron-withdrawing effect of the fluorine atom is expected to decrease the basicity of the azetidine nitrogen compared to its non-fluorinated counterpart. This can influence its nucleophilicity in various reactions.
Conformational Constraints and Reactivity:
The four-membered azetidine ring is inherently strained and possesses a puckered conformation. nih.gov The substituents at the C3 position, the fluorine atom and the cyanomethyl group, will adopt specific spatial arrangements to minimize steric hindrance and unfavorable electronic interactions. These conformational preferences can significantly impact the accessibility of the azetidine nitrogen's lone pair and the nitrile group to reagents, thereby influencing reaction rates and outcomes. beilstein-journals.org For instance, the orientation of the cyanomethyl group relative to the azetidine ring can affect the stereochemical course of reactions at the nitrile.
The interplay of these electronic and conformational effects can be systematically explored by synthesizing a series of derivatives with varying substituents on the azetidine nitrogen and studying their reactivity in standardized reactions.
| Structural Feature | Predicted Effect on Reactivity |
| 3-Fluoro Substituent | Decreases basicity of the azetidine nitrogen. May influence the electrophilicity of the nitrile carbon. |
| Azetidine Ring Strain | Influences the overall reactivity of the scaffold, particularly in ring-opening reactions. |
| C3-Acetonitrile Group | Provides a key reactive site for diversification. |
| N-Substituent | Modulates the steric and electronic properties of the azetidine nitrogen, affecting its nucleophilicity and the overall molecule's conformation. |
Utility in Fragment-Based Design and Synthesis
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of lead compounds. wikipedia.org This method relies on screening libraries of small, low-molecular-weight compounds ("fragments") to identify weak but efficient binders to a biological target. nih.gov The this compound scaffold possesses several characteristics that make it an excellent candidate for inclusion in fragment libraries.
Three-Dimensional (3D) Shape and Fsp³-Richness:
There is a growing recognition of the importance of three-dimensional shape in molecular recognition by biological targets. rsc.org Unlike many traditional fragment libraries that are dominated by flat, aromatic structures, this compound has a distinct 3D architecture due to its sp³-rich azetidine core. cam.ac.uk This inherent three-dimensionality allows it to explore different regions of protein binding pockets compared to its flatter counterparts, potentially leading to the discovery of novel binding modes and inhibitors for challenging targets. nih.gov
The Role of Fluorine in Fragment Screening:
The presence of a fluorine atom is particularly advantageous for fragment screening using ¹⁹F NMR spectroscopy. google.com ¹⁹F NMR is a highly sensitive technique for detecting weak binding events, as the fluorine nucleus provides a clean spectroscopic window with no background signal from the biological target. google.com This allows for the rapid and efficient screening of fluorinated fragments, even in complex mixtures.
The key advantages of using this compound in FBDD are summarized below:
| Property | Advantage in FBDD |
| Low Molecular Weight | Adheres to the "Rule of Three" for fragments. wikipedia.org |
| High Fsp³ Character | Provides a distinct three-dimensional shape, increasing the exploration of diverse chemical space. cam.ac.uk |
| Presence of Fluorine | Enables sensitive and efficient screening using ¹⁹F NMR. google.com |
| Multiple Functional Groups | The azetidine nitrogen and the nitrile group provide clear vectors for fragment growing and linking strategies. |
Incorporation into Complex Molecular Architectures
The bifunctional nature of this compound, with its nucleophilic azetidine nitrogen and electrophilic nitrile carbon, makes it a versatile building block for the synthesis of more complex molecular architectures.
Sequential and Tandem Reactions:
The distinct reactivity of the two functional groups allows for their selective manipulation in a stepwise manner. For instance, the azetidine nitrogen can first be functionalized, followed by a transformation of the nitrile group. Alternatively, tandem reactions can be designed where both functionalities react in a single pot to rapidly build molecular complexity. organic-chemistry.org
Scaffold for Macrocyclization:
The azetidine ring can serve as a rigidifying element in the construction of macrocycles. By incorporating this compound into a linear precursor, the inherent strain and defined geometry of the four-membered ring can pre-organize the molecule for efficient macrocyclization. The azetidine nitrogen and a derivative of the nitrile group (e.g., an amine or carboxylic acid) can serve as the points of cyclization.
Asymmetric Synthesis:
If this compound is prepared in an enantiomerically pure form, it can be used as a chiral building block to introduce a stereocenter into a larger molecule. The stereochemistry at the C3 position can influence the conformation of the final product and its interaction with biological targets.
Theoretical and Computational Investigations of 2 3 Fluoroazetidin 3 Yl Acetonitrile
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding of 2-(3-Fluoroazetidin-3-yl)acetonitrile. These methods provide detailed insights into how the introduction of a fluorine atom and a cyanomethyl group affects the geometry and electron distribution of the azetidine (B1206935) ring.
Molecular Geometry and Bond Analysis: DFT calculations, for example at the B3LYP/6-31G(d,p) level of theory, would be used to determine the optimized molecular geometry. Key parameters such as bond lengths, bond angles, and dihedral angles are calculated. The introduction of the electronegative fluorine atom at the C3 position is expected to cause a significant polarization of the C-F bond and induce changes in the adjacent C-C and C-N bond lengths through inductive effects. The presence of both a fluorine atom and a cyanomethyl group on the same carbon creates a quaternary center, which further influences the ring's geometry.
Electron Density and Charge Distribution: Analysis of the molecular electrostatic potential (MESP) surface would reveal the distribution of electron density. Regions of negative potential (typically colored red) indicate areas susceptible to electrophilic attack, which would likely be concentrated around the fluorine atom and the nitrogen of the nitrile group. Regions of positive potential (blue) highlight areas prone to nucleophilic attack, such as the carbon atoms bonded to the fluorine and the nitrile nitrogen. Mulliken charge analysis can quantify the partial charges on each atom, confirming the polarization of the C-F and C≡N bonds.
Frontier Molecular Orbitals (FMO): Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. For this compound, the HOMO is likely to be localized on the azetidine nitrogen, while the LUMO may be associated with the π* orbitals of the nitrile group or the σ* orbital of the C-F bond. These calculations help in understanding the molecule's behavior in cycloaddition reactions or as a nucleophile/electrophile. cuny.edu
Table 1: Representative Calculated Electronic Properties for a Substituted Azetidine
| Property | Calculated Value | Method |
| HOMO Energy | -7.2 eV | B3LYP/6-31G(d,p) |
| LUMO Energy | -0.5 eV | B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap | 6.7 eV | B3LYP/6-31G(d,p) |
| Dipole Moment | 3.5 D | B3LYP/6-31G(d,p) |
Conformational Analysis and Ring Strain Dynamics of Fluoroazetidines
The four-membered azetidine ring is not planar and exhibits a dynamic puckered conformation. The substituents at the C3 position play a critical role in determining the preferred conformation and the energy barrier for ring inversion.
Ring Puckering and Conformational Preferences: The azetidine ring typically adopts a puckered conformation to relieve torsional strain. For an unsubstituted azetidine, this puckering has been characterized by a dihedral angle of approximately 37°. rsc.org In 3-substituted fluoroazetidines, the fluorine atom can occupy either an axial or an equatorial position relative to the puckered ring. Computational studies on related fluorinated N-heterocycles have shown that fluorine can significantly influence conformational behavior. researchgate.net An interesting effect can arise from a charge-dipole interaction between the C-F bond and a protonated azetidine nitrogen, which can favor a specific puckered conformation. researchgate.netresearchgate.net For this compound, high-level ab initio or DFT calculations would be used to map the potential energy surface associated with the ring-puckering coordinate. This would identify the most stable conformers and the energy barriers between them. aip.org
Table 2: Illustrative Conformational Energy Data for a 3-Substituted Fluoroazetidine
| Conformer | Dihedral Angle (N1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |
| Axial-F | 25° | 0.0 | 75 |
| Equatorial-F | -25° | 0.8 | 25 |
| Planar (Transition State) | 0° | 4.5 | - |
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and characterizing transition states (TS). This is particularly valuable for understanding the reactivity of strained rings like azetidines.
Modeling Reaction Pathways: For this compound, several reactions could be modeled. For instance, the nucleophilic attack on the nitrile carbon could be investigated. DFT calculations are used to map the potential energy surface of the reaction, tracing the path from reactants to products through the transition state. nih.gov The Intrinsic Reaction Coordinate (IRC) method is employed to confirm that a calculated TS structure correctly connects the reactants and products. researchgate.net
Transition State Analysis: The geometry of the transition state provides insight into the mechanism. For example, in a nucleophilic addition to the nitrile, the TS would show the partial formation of a new bond to the nitrile carbon and the simultaneous partial breaking of the C≡N triple bond. nih.gov Vibrational frequency calculations are performed on the TS structure; a valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The activation energy (the energy difference between the reactants and the TS) is a key determinant of the reaction rate. nih.govresearchgate.net
Regioselectivity and Stereoselectivity: In reactions involving the azetidine ring itself, such as ring-opening, computational models can predict regioselectivity. For example, nucleophilic attack could occur at either the C2 or C4 positions. By calculating the activation energies for both pathways, the favored product can be predicted. DFT calculations have been used to show that such ring-opening reactions are influenced by both solvent and catalysts. researchgate.net
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum chemical calculations are often performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a dynamic, atomistic view of the molecule's behavior in an explicit solvent environment. rsc.org
Solvation and Solvent Structure: MD simulations can model how solvent molecules, such as water or acetonitrile (B52724), arrange themselves around the solute. Radial distribution functions (RDFs) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom (e.g., the azetidine nitrogen or the fluorine atom). For a related compound, fluoro-acetonitrile, simulations have provided evidence for hydrogen bonding between the fluorine atom and water. rsc.org Similar interactions would be expected for this compound.
Dynamical Properties: MD simulations track the movement of all atoms over time, allowing for the calculation of dynamic properties like diffusion coefficients and reorientational correlation times. mdpi.com These simulations can reveal how the addition of the solute affects the bulk properties of the solvent and provide insights into the mobility of the molecule in solution. Force fields, such as AMBER or OPLS, are typically used to describe the interactions between atoms in classical MD simulations. researchgate.net
Intermolecular Interactions: Simulations can also be used to study how molecules of this compound interact with each other or with other molecules in a mixture. This is important for understanding properties like miscibility and the formation of aggregates. The simulations can quantify the energetic contributions of different types of interactions, such as van der Waals forces, electrostatic interactions, and hydrogen bonding.
Spectroscopic Property Predictions (e.g., advanced NMR parameters, IR vibrational modes)
Computational methods are widely used to predict spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data.
NMR Spectra Prediction: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating NMR chemical shifts (δ) and coupling constants (J). rsc.org By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F, ¹⁵N) and comparing them to a reference standard (like TMS for ¹H and ¹³C, or CFCl₃ for ¹⁹F), a theoretical NMR spectrum can be generated. worktribe.comresearchgate.net Predicted spectra can be invaluable for assigning peaks in experimental spectra, especially for complex molecules, and for distinguishing between different isomers or conformers.
IR Vibrational Mode Prediction: Theoretical IR spectra can be calculated from the results of a vibrational frequency analysis. diva-portal.org After optimizing the molecule's geometry, the second derivatives of the energy are calculated to yield the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These frequencies correspond to specific molecular motions, such as C-F stretching, C≡N stretching, and N-H bending. Comparing the calculated spectrum with an experimental one can confirm the presence of specific functional groups and validate the computed structure. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, correcting for anharmonicity and method limitations. mdpi.com
Table 3: Illustrative Predicted Spectroscopic Data for this compound
| Nucleus/Mode | Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) | Method |
| ¹⁹F NMR (δ) | -185 ppm | GIAO-DFT/B3LYP |
| ¹³C NMR (δ, C-F) | 95 ppm | GIAO-DFT/B3LYP |
| ¹³C NMR (δ, C≡N) | 118 ppm | GIAO-DFT/B3LYP |
| IR (ν, C≡N stretch) | 2255 cm⁻¹ | DFT/B3LYP |
| IR (ν, C-F stretch) | 1100 cm⁻¹ | DFT/B3LYP |
Advanced Analytical Methodologies for the Characterization of 2 3 Fluoroazetidin 3 Yl Acetonitrile and Its Derivatives
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of newly synthesized compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental composition of a molecule with a high degree of confidence. For 2-(3-Fluoroazetidin-3-yl)acetonitrile, HRMS would be employed to confirm its molecular formula, C₅H₇FN₂.
Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) offers detailed structural information through fragmentation analysis. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced, which provides a "fingerprint" of the molecule's structure. The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule.
Key Research Findings:
Precise Mass Measurement: The calculated exact mass of the protonated molecule [M+H]⁺ of this compound is used to confirm its elemental composition.
Fragmentation Pathway: The fragmentation of the azetidine (B1206935) ring and the loss of the acetonitrile (B52724) side chain are common pathways observed in the mass spectra of related compounds.
Table 1: Illustrative HRMS Data for this compound
| Parameter | Data |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Molecular Formula | C₅H₇FN₂ |
| Calculated Exact Mass [M+H]⁺ | 115.0672 u |
| Measured Exact Mass [M+H]⁺ | 115.0670 u |
| Mass Accuracy | < 2 ppm |
| Major Fragment Ions (m/z) | 74.0454 (Loss of C₂H₂N), 87.0511 (Loss of HCN) |
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of a molecule's constitution and configuration.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the protons on the azetidine ring would show complex splitting patterns due to coupling with each other and with the fluorine atom.
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The carbons attached to the fluorine and the nitrile group would have characteristic chemical shifts.
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. nih.gov It provides a distinct signal for the fluorine atom, and its chemical shift is highly sensitive to the local electronic environment. rsc.orgthermofisher.com The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap. nih.gov
2D NMR: Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These are crucial for unambiguously assembling the molecular structure.
Detailed Research Findings: In the ¹H NMR spectrum, the methylene (B1212753) protons of the azetidine ring are expected to appear as multiplets due to geminal and vicinal coupling, as well as coupling to the fluorine atom. The methylene protons of the acetonitrile group would likely appear as a doublet due to coupling with the fluorine atom across three bonds. In the ¹³C NMR spectrum, the carbon bearing the fluorine atom would show a large one-bond C-F coupling constant. The ¹⁹F NMR spectrum would likely show a complex multiplet due to coupling with the neighboring protons.
Table 2: Predicted NMR Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~ 4.0 - 4.5 | m | Azetidine CH₂ | |
| ¹H | ~ 3.0 | d | JHF ≈ 20 Hz | CH₂CN |
| ¹³C | ~ 90 (d) | d | JCF ≈ 200 Hz | C-F |
| ¹³C | ~ 60 (d) | d | JCF ≈ 20 Hz | Azetidine CH₂ |
| ¹³C | ~ 25 (d) | d | JCF ≈ 5 Hz | CH₂CN |
| ¹³C | ~ 117 | s | CN | |
| ¹⁹F | ~ -170 to -190 | m | C-F |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state by mapping the electron density of a single crystal. This technique yields precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. For chiral molecules that crystallize in a chiral space group, X-ray crystallography can also be used to determine the absolute configuration of the stereocenters.
While obtaining suitable crystals for X-ray diffraction can be challenging, the resulting data is unparalleled in its detail. For derivatives of this compound, this method would confirm the puckering of the azetidine ring and the spatial arrangement of the fluoro and acetonitrile substituents.
Key Research Findings:
Studies on functionalized azetidines have utilized X-ray crystallography to confirm their stereochemistry and substitution patterns. chemrxiv.orgchemrxiv.org
The crystal structure of related compounds, such as L-azetidine-2-carboxylate hydrolase, has been determined, providing insight into the conformation of the azetidine ring. nih.gov
Table 3: Representative Crystallographic Data for a Functionalized Azetidine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å |
| α = 90°, β = 105°, γ = 90° | |
| Volume | 925 ų |
| Z (Molecules/Unit Cell) | 4 |
| Resolution | 0.8 Å |
Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Assessment
The 3-position of the azetidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Distinguishing between and separating these enantiomers is crucial, particularly in pharmaceutical applications where different enantiomers can have vastly different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers and determining the enantiomeric excess (ee) of a sample.
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Common CSPs are based on polysaccharides, proteins, or cyclodextrins. nih.gov
Key Research Findings:
Chiral HPLC with polysaccharide-based CSPs has been effectively used for the separation of various chiral amines and their derivatives. mdpi.com
The choice of mobile phase (normal phase, reversed phase, or polar organic) can significantly impact the separation efficiency. mdpi.com
Table 4: Illustrative Chiral HPLC Method for Enantiomeric Purity Assessment
| Parameter | Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H) |
| Column Dimensions | 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | n-Hexane/Isopropanol (90:10 v/v) with 0.1% DEA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
In-situ Spectroscopy for Reaction Monitoring and Kinetic Studies
In-situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy), allow for real-time monitoring of chemical reactions. By inserting a probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked over time. This provides valuable information for reaction optimization, understanding reaction mechanisms, and ensuring reaction safety and reproducibility.
For the synthesis of this compound, in-situ IR spectroscopy could be used to monitor the formation of the azetidine ring or the introduction of the fluoro and acetonitrile groups. bris.ac.uk For example, the appearance of the characteristic nitrile stretch (C≡N) in the IR spectrum would indicate the progress of the reaction.
Key Research Findings:
In-situ IR spectroscopy has been successfully used to monitor the formation of azetidines through various synthetic routes, providing insights into reaction kinetics and intermediates. acs.org
The technique is valuable for optimizing reaction conditions such as temperature, catalyst loading, and reaction time.
Table 5: Key Infrared Frequencies for In-situ Reaction Monitoring
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretch | 2240 - 2260 |
| C-F | Stretch | 1000 - 1400 |
| N-H (amine reactant) | Stretch | 3300 - 3500 |
| C-O (leaving group) | Stretch | 1050 - 1150 |
Applications of 2 3 Fluoroazetidin 3 Yl Acetonitrile in Synthetic Chemistry and Materials Science
Role as a Versatile Synthetic Building Block for Complex Molecules
The structure of 2-(3-Fluoroazetidin-3-yl)acetonitrile positions it as a highly versatile building block in organic synthesis. Azetidines are important four-membered heterocycles whose reactivity is influenced by considerable ring strain. rsc.orgrsc.org This inherent strain, while rendering the ring more stable than aziridines, allows for unique, triggerable reactivity under specific conditions. rsc.org The presence of the acetonitrile (B52724) group further enhances its synthetic utility. Acetonitrile and its derivatives are well-established as important synthons, capable of providing cyanomethyl groups (•CH2CN) or acting as nucleophiles through the deprotonation of the α-carbon. mdpi.com
The dual functionality of this compound allows it to participate in a wide array of chemical transformations, enabling the construction of more complex and densely functionalized molecules. rsc.org The azetidine (B1206935) nitrogen can be involved in N-alkylation or N-acylation reactions, while the ring itself can undergo strain-release reactions. The acetonitrile group can be hydrolyzed to carboxylic acids, reduced to amines, or used in condensations and cycloadditions to build other heterocyclic systems. mdpi.comnih.govresearchgate.net This multifaceted reactivity makes it a key intermediate for synthesizing novel molecular scaffolds. nih.gov
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product Class |
|---|---|---|
| Azetidine Ring | Ring-Opening | Functionalized amines |
| N-Alkylation / N-Acylation | Substituted azetidines | |
| Polymerization | Polyamines | |
| Acetonitrile Moiety | Hydrolysis | Carboxylic acids |
| Reduction | Primary amines (e.g., ethylamines) | |
| Nucleophilic Addition | Substituted acetonitriles |
Design and Synthesis of Novel Catalysts or Ligands Incorporating the Azetidine Scaffold
The rigid conformation of the azetidine ring makes it an excellent scaffold for the design of chiral ligands and catalysts. rsc.orgenamine.net The conformational restriction imposed by the four-membered ring can lead to enhanced control over the catalytic pocket, thereby increasing the enantioselectivity of chemical reactions. rsc.org Research has demonstrated the successful use of azetidine-derived structures in creating highly effective catalysts, such as binuclear zinc catalysts for asymmetric Michael additions. rsc.org
This compound can serve as a precursor for such advanced catalytic systems. The nitrile group can be chemically transformed into other coordinating groups, such as amines or amides, which are common in ligand design. The inherent chirality and rigidity of the fluoroazetidine core could be leveraged to create novel ligands for asymmetric catalysis, a field of great importance in modern chemistry. nih.gov
Precursor in the Synthesis of Specialty Chemicals and Advanced Materials
The unique properties of this compound make it a candidate for the synthesis of specialty chemicals and advanced materials. The azetidine ring can be used in polymerization processes. Specifically, N-activated azetidines can act as monomers in ring-opening polymerizations to produce polyamines, which have various industrial applications. rsc.org
Furthermore, functionalized acetonitriles are known precursors to energetic materials and other specialty compounds. researchgate.net For instance, nitroacetonitrile (B168470) is a versatile precursor for forming heterocyclic energetic materials, in part because it can introduce vicinal amino and nitro moieties. researchgate.net While not a nitro compound itself, this compound's reactive nature allows for its incorporation into complex structures that could form the basis of new materials. The presence of fluorine can also impart desirable properties such as thermal stability and altered electronic characteristics to the final material.
Development of Chemical Probes for Research Tools (excluding direct biological or clinical applications)
Chemical probes are essential tools for studying chemical and biological systems. The development of effective probes often relies on molecules with well-defined, rigid structures that can bind specifically to a target. utexas.edu The azetidine scaffold provides a conformationally restricted framework, which is a desirable feature for limiting molecular flexibility and potentially increasing binding affinity with a target. enamine.net
Acetonitrile derivatives have been successfully incorporated into chemical probes. For example, an aromatic acetonitrile was used as an electron acceptor with a rigid structure for specific binding to an RNA aptamer. utexas.edu this compound combines the rigid azetidine scaffold with the electronically distinct acetonitrile group. This combination could be exploited to develop novel chemical probes for research purposes. The nitrile group can be a site for specific interactions or serve as a chemical handle to attach fluorophores or other reporter groups, while the fluoroazetidine core provides the structural backbone.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Azelnidipine |
| Azetidine |
| Aziridine |
| Benzoylacetonitrile |
| Nitroacetonitrile |
Future Research Directions and Unexplored Potential of 2 3 Fluoroazetidin 3 Yl Acetonitrile
Development of More Sustainable and Efficient Synthetic Routes
Current synthetic strategies for functionalized azetidines often involve multi-step sequences that may not be optimal in terms of environmental impact and efficiency. Future research should prioritize the development of greener and more atom-economical routes to 2-(3-fluoroazetidin-3-yl)acetonitrile and its derivatives.
Key areas for investigation include:
Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer significant advantages, including improved safety, better heat and mass transfer, and the ability to handle reactive intermediates more effectively. The synthesis of functionalized azetidines has been shown to benefit from flow technology, which can enable the use of more sustainable solvents like cyclopentylmethyl ether (CPME).
Catalytic Methods: Exploring novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, could lead to more efficient and environmentally benign bond formations. For instance, palladium-catalyzed intramolecular C-H amination has been used for azetidine (B1206935) synthesis.
Renewable Starting Materials: Investigating synthetic pathways that utilize renewable feedstocks would significantly enhance the sustainability profile of this compound production.
| Synthetic Strategy | Potential Advantages |
| Continuous Flow Synthesis | Improved safety, enhanced reaction control, potential for automation. |
| Novel Catalysis | Reduced reliance on precious metals, milder reaction conditions. |
| Renewable Feedstocks | Reduced environmental footprint, long-term sustainability. |
Expanding the Scope of Chemical Transformations and Derivatizations
The nitrile group and the azetidine ring in this compound are both amenable to a wide range of chemical transformations, opening up avenues for the creation of diverse molecular scaffolds.
Future derivatization efforts could focus on:
Nitrile Group Transformations: The nitrile functionality can be readily converted into other valuable chemical groups.
Reduction: Reduction of the nitrile can yield the corresponding primary amine, 2-(3-fluoroazetidin-3-yl)ethanamine, a valuable building block for further functionalization.
Hydrolysis: Hydrolysis of the nitrile can produce the carboxylic acid, 2-(3-fluoroazetidin-3-yl)acetic acid, which can be used in amide coupling reactions.
Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions with reagents like azides to form tetrazoles, a common motif in medicinal chemistry.
Azetidine Ring Functionalization: The secondary amine of the azetidine ring is a key site for derivatization.
N-Alkylation and N-Arylation: Introducing various substituents on the nitrogen atom can significantly modulate the compound's physicochemical properties.
Amide and Sulfonamide Formation: Acylation and sulfonylation of the azetidine nitrogen are common strategies for creating analogues with diverse biological activities.
| Functional Group | Potential Transformation | Resulting Moiety |
| Nitrile | Reduction | Primary Amine |
| Nitrile | Hydrolysis | Carboxylic Acid |
| Nitrile | [3+2] Cycloaddition | Tetrazole |
| Azetidine Nitrogen | Alkylation/Arylation | Substituted Amine |
| Azetidine Nitrogen | Acylation | Amide |
Exploration of Novel Applications in Emerging Fields
The unique structural features of this compound suggest its potential utility in several cutting-edge areas of chemical science.
Organocatalysis: Chiral azetidine derivatives have shown promise as organocatalysts. The synthesis of enantiomerically pure forms of this compound could lead to the development of novel catalysts for asymmetric reactions. The fluorine atom could influence the catalyst's electronic properties and stereoselectivity.
Smart Materials: Azetidines can be incorporated into polymer backbones. The polymerization of azetidine-containing monomers can lead to the formation of "smart" materials with stimuli-responsive properties. The polarity and rigidity of the fluoroazetidine moiety could be exploited in the design of materials with unique thermal, optical, or mechanical properties, such as fluorinated liquid crystals or energetic materials. nih.govatamankimya.comnih.gov
Deeper Investigation into the Fundamental Chemical Physics of Fluoroazetidine Systems
A thorough understanding of the fundamental chemical physics of this compound is crucial for predicting its reactivity and designing new applications.
Future research in this area should include:
Conformational Analysis: Computational studies, such as those employing Density Functional Theory (DFT), can elucidate the preferred conformations of the azetidine ring and the influence of the fluorine substituent on ring pucker and the orientation of the acetonitrile (B52724) group. This is critical as conformation plays a key role in biological activity and material properties.
Spectroscopic Characterization: Detailed spectroscopic analysis (e.g., advanced NMR techniques, vibrational spectroscopy) combined with theoretical calculations can provide insights into the electronic structure and bonding within the molecule.
Reactivity Studies: Computational modeling of reaction pathways for the transformations described in section 8.2 can help in understanding the reaction mechanisms and predicting the regioselectivity and stereoselectivity of different reactions. The effect of the fluorine atom on the reactivity of the azetidine ring and the nitrile group is a particularly interesting area for investigation.
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
To accelerate the exploration of the chemical space around this compound, the integration of modern automation and high-throughput techniques is essential.
Automated Synthesis: The development of automated synthesis platforms for the derivatization of the this compound scaffold would enable the rapid generation of large libraries of related compounds. This would involve the adaptation of the chemical transformations discussed in section 8.2 to robotic systems.
High-Throughput Screening: These compound libraries could then be subjected to high-throughput screening to identify molecules with desired properties, whether for biological activity in drug discovery or for specific characteristics in materials science. This approach would significantly accelerate the discovery of novel applications for this class of compounds.
Q & A
Q. Basic
- NMR : NMR identifies fluorine environments (δ ≈ -150 to -200 ppm for CF groups). and NMR confirm azetidine ring protons (δ 3.5–4.5 ppm) and nitrile carbons (δ ~115 ppm).
- IR : Strong absorption at ~2240 cm (C≡N stretch) and 1100–1200 cm (C-F stretch).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] and fragmentation patterns .
How can researchers resolve contradictions between computational predictions and experimental data for this compound’s physicochemical properties?
Advanced
Discrepancies in properties like LogD or pKa (e.g., predicted vs. experimental) require multi-technique validation. For LogD, experimental octanol-water partitioning can be compared with COSMO-RS simulations. pKa discrepancies are addressed by re-evaluating solvent models in DFT or using potentiometric titration. Cross-referencing with X-ray crystallography or solid-state NMR clarifies conformational effects .
What are the optimal purification techniques for this compound following synthesis?
Basic
Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted precursors. For thermally stable samples, vacuum distillation at 50–80°C under reduced pressure (10–20 mmHg) isolates the nitrile. Recrystallization from acetonitrile/water mixtures improves purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>95%) .
What strategies are employed to study the compound’s potential as a precursor in heterocyclic synthesis?
Advanced
The nitrile group facilitates cycloadditions (e.g., Huisgen click reactions) or nucleophilic attacks to form triazoles, thiazoles, or imidazoles. For example, reacting with sodium azide under Cu(I) catalysis generates tetrazoles. Kinetic studies (UV-Vis monitoring) and DFT-based transition-state analysis optimize reaction conditions. LC-MS tracks intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
